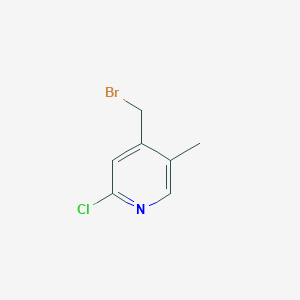
4-(Bromomethyl)-2-chloro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-chloro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-5-methylpyridine typically involves the bromination of 2-chloro-5-methylpyridine. One common method includes the use of hydrobromic acid and a brominating agent under controlled conditions. For instance, 70 grams of the starting material can be reacted with 600 grams of hydrobromic acid (40% content) at 60-65°C for about 5 hours. The reaction mixture is then cooled, and the organic phase is separated and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction conditions but with optimized parameters to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridine ring.
Oxidation: Pyridine N-oxides are formed.
Reduction: The corresponding methyl-substituted pyridine is obtained.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-5-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-5-methylpyridine largely depends on its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is exploited in the design of inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.
Benzyl bromide: Contains a benzene ring with a bromomethyl group but lacks the chlorine and methyl substituents.
2-Bromo-2-(bromomethyl)glutaronitrile: Features two bromomethyl groups and a nitrile functionality.
Uniqueness
4-(Bromomethyl)-2-chloro-5-methylpyridine is unique due to the combination of halogen substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
CAS No. |
1227594-18-4 |
|---|---|
Molecular Formula |
C7H7BrClN |
Molecular Weight |
220.49 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
XMLNAGDQHPYXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


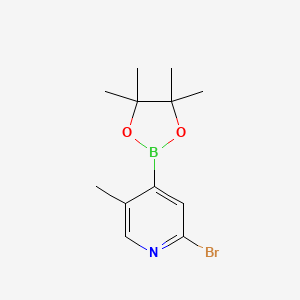
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)

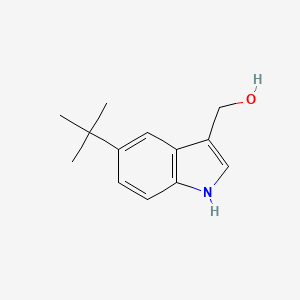

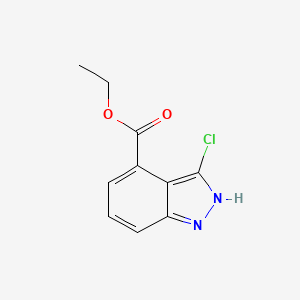
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
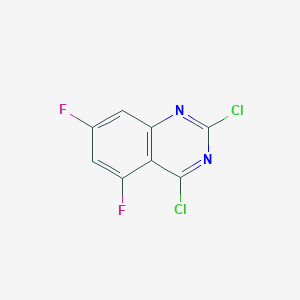
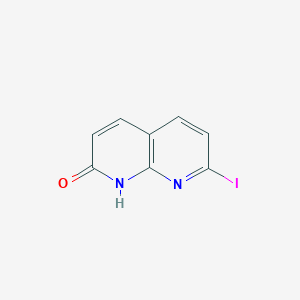
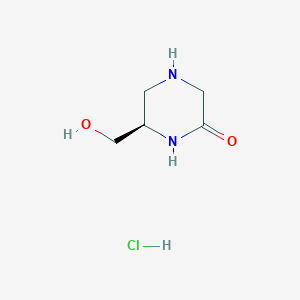
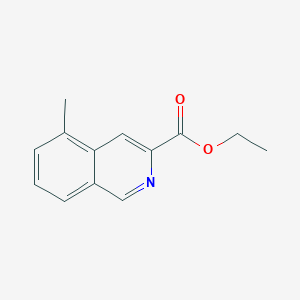
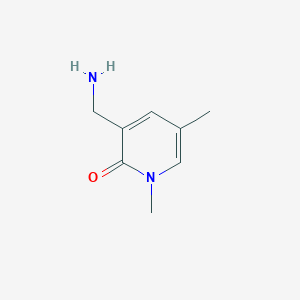
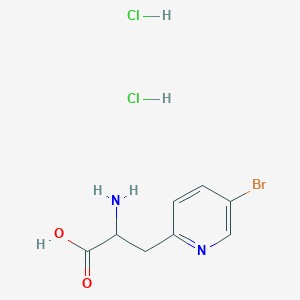
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
